molecular formula C21H27N3O7 B2403698 ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate CAS No. 1351596-44-5

ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate

Cat. No.: B2403698
CAS No.: 1351596-44-5
M. Wt: 433.461
InChI Key: JIKSJNIPKJQGSW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring with two nitrogen atoms. One of the nitrogen atoms bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It can participate in a variety of chemical reactions due to the presence of a positive charge on either of the two nitrogen atoms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Analysis

  • Knoevenagel Condensation Reaction : Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, is structurally related to the compound . This method involves the reaction of aldehydes with active methylene compounds under specific conditions, which could be applicable to the synthesis of ethyl 4-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-4-oxobutanoate oxalate (Kariyappa et al., 2016).

  • Synthesis of Novel Derivatives : The compound has potential applications in synthesizing novel derivatives. For instance, benzo[4,5]imidazo[1,2-a]pyridine derivatives, synthesized through the reaction of similar compounds, could hint at its utility in creating diverse chemical entities (Goli-Garmroodi et al., 2015).

  • Antibacterial and Antifungal Applications : The compound may have implications in developing antibacterial and antifungal agents, as evidenced by related research showing significant biological activity against standard strains in similar compounds (ANISETTI & Reddy, 2012).

Pharmaceutical Research and Drug Development

  • Antimicrobial Activity : Related compounds synthesized through similar methods exhibit antimicrobial properties, suggesting potential applications in pharmaceutical research for developing new antimicrobial drugs (Kumar et al., 2016).

  • Antitumor Potential : The compound may be useful in the synthesis of molecules with antitumor properties. Research on ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate indicates its role in synthesizing derivatives with significant antitumor activities against various cancer cell lines (Mohareb & Gamaan, 2018).

  • Antioxidant Properties : Derivatives of similar compounds have been evaluated for their antioxidant susceptibilities, suggesting potential exploration of this compound in studying antioxidant properties (Naveen et al., 2021).

Chemical Properties and Applications

  • Corrosion Inhibition : Research on benzimidazole derivatives indicates their potential in corrosion inhibition for metals, suggesting that the compound could be explored for similar applications (Ammal et al., 2018).

  • Synthesis of Novel Agents : The compound's chemical structure allows for the synthesis of novel agents with potential applications in various fields, including medicinal chemistry and materials science, as demonstrated by related research (Qian-yi, 2011).

Mechanism of Action

Target of Action

The compound, also known as ethyl 4-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-4-oxobutanoate;oxalic acid, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a broad range of biological activities . The specific interaction of this compound with its targets would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects would depend on the specific pathways affected and the nature of the interaction between the compound and its targets.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 4-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-4-oxobutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3.C2H2O4/c1-2-25-19(24)8-7-18(23)21-11-9-15(10-12-21)13-22-14-20-16-5-3-4-6-17(16)22;3-1(4)2(5)6/h3-6,14-15H,2,7-13H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKSJNIPKJQGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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